Acetato de bismuto

Descripción general

Descripción

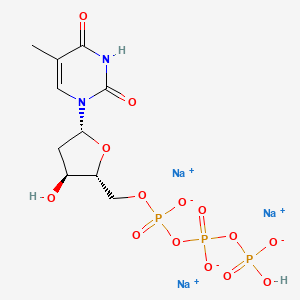

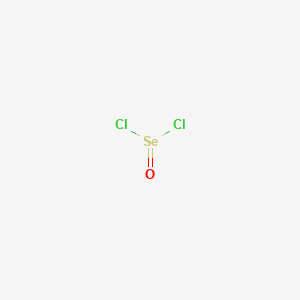

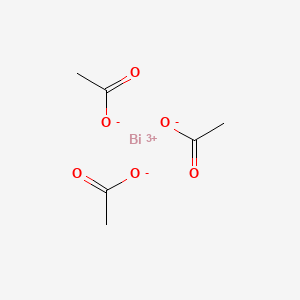

Bismuth acetate, also known as bismuth(III) acetate, is a coordination complex with the chemical formula Bi(O2CCH3)3. It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere. This compound is typically found as white crystals or powder and is known for its unique structural properties .

Aplicaciones Científicas De Investigación

Bismuth acetate is employed in various scientific research applications. It serves as a starting material in the synthesis of bismuth(III) sulfide, which is used in solution-processable bulk heterojunction solar cells. Additionally, it is used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods, which function as photocatalysts. Bismuth acetate is also utilized in the synthesis of triarylbismuth compounds .

Mecanismo De Acción

Target of Action

Bismuth acetate primarily targets Helicobacter pylori , a bacterium that causes ulcers and other gastrointestinal ailments . It also exhibits broad antimicrobial activity, making it effective against various bacterial pathogens .

Mode of Action

Bismuth acetate interacts with its targets by binding to heat shock and histidine-rich proteins, leading to enzyme inhibition . This interaction disrupts the normal functioning of the bacteria, causing oxidative stress . Bismuth acetate is a coordination complex, featuring Bismuth bound to six oxygen ligands in a distorted polyhedral sphere .

Biochemical Pathways

Bismuth acetate disrupts multiple essential pathways in the pathogen, including damaging the oxidative defense systems and eliminating the bacterial pH-buffering ability . This disruption is achieved by the binding and functional perturbation of several key enzymes .

Pharmacokinetics

Bismuth compounds, including bismuth acetate, are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of bismuth acetate’s action is the relief of symptoms associated with Helicobacter pylori infection, such as ulcers and other gastrointestinal discomforts . It also has the potential to combat bacterial resistance when combined with antibiotics .

Action Environment

The action of bismuth acetate is influenced by environmental factors. For instance, it forms exceptionally strong complexes with natural organic matter, suggesting that it will most likely be associated with natural organic matter in soils, sediments, and waters . Additionally, its solubility and bioavailability are influenced by the acidity of the environment .

Análisis Bioquímico

Biochemical Properties

Bismuth acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown activity against certain bacteria when combined with other compounds . The nature of these interactions is complex and often involves multiple targets at the molecular level .

Cellular Effects

Bismuth acetate has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of bismuth acetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of bismuth acetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . It is known that discontinuation of bismuth compounds usually reverses their toxic effects .

Dosage Effects in Animal Models

The effects of bismuth acetate vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been detailed, it is known that excessive ingestion can lead to toxicity .

Metabolic Pathways

Bismuth acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of bismuth acetate within cells and tissues are complex. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Bismuth acetate can be synthesized through the reaction of bismuth oxide with acetic anhydride and glacial acetic acid. The reaction product is then recrystallized to obtain high-purity bismuth acetate. This method is advantageous as it does not require a nitrogen environment, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Bismuth acetate undergoes several types of chemical reactions, including hydrolysis, which results in the formation of basic bismuth acetate precipitates. This reaction is particularly useful for separating lead and bismuth. The compound can also participate in substitution reactions, where the acetate ligands are replaced by other ligands. Common reagents used in these reactions include water and various organic solvents .

Comparación Con Compuestos Similares

Bismuth acetate is unique compared to other bismuth compounds such as bismuth chloride, bismuth subgallate, and bismuth subsalicylate. While all these compounds have applications in medicine and industry, bismuth acetate is particularly noted for its use in the synthesis of advanced materials like bismuth sulfide and bismuth titanate nanorods. Its ability to form strong complexes with organic matter also sets it apart from other bismuth compounds .

Similar Compounds

- Bismuth chloride

- Bismuth subgallate

- Bismuth subsalicylate

Propiedades

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bismuth acetate?

A1: Bismuth acetate is represented by the molecular formula Bi(C2H3O2)3. It has a molecular weight of 432.2 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize bismuth acetate?

A2: Researchers utilize various spectroscopic methods to analyze bismuth acetate. X-ray photoelectron spectroscopy (XPS) helps determine elemental composition and chemical states. [] Raman spectroscopy confirms the presence of specific chemical bonds and phases, particularly in the context of bismuth oxyiodide synthesis. [] Additionally, UV-Vis diffuse reflectance spectroscopy (DRS) is valuable for characterizing bismuth oxide thin films derived from bismuth acetate, revealing information about the band gap and optical properties. []

Q3: How does the choice of bismuth precursor, specifically bismuth acetate vs. bismuth nitrate, influence the properties of bismuth vanadate (BiVO4) photocatalysts?

A3: Studies comparing bismuth acetate and bismuth nitrate as precursors for BiVO4 synthesis reveal notable differences. BiVO4 synthesized from bismuth acetate tends to exhibit smaller particle sizes and higher surface areas compared to those derived from bismuth nitrate. These characteristics directly impact the photocatalytic activity, with acetate-based BiVO4 often displaying enhanced performance. [, ]

Q4: What role does bismuth acetate play in the fabrication of thin film humidity sensors?

A4: Bismuth acetate acts as a dopant in the sol-gel synthesis of titanium dioxide (TiO2) thin films for humidity sensing applications. Incorporating bismuth acetate into the TiO2 matrix significantly influences the film's electrical properties, leading to improved sensitivity and a wider measurement range for humidity detection. [, , ]

Q5: How does bismuth acetate contribute to the creation of novel nanostructures?

A5: Bismuth acetate is a key precursor in synthesizing unique bismuth sulfide (Bi2S3) nanostructures with a sheaf-like morphology. The controlled reaction of a bismuth acetate-oleic acid complex with elemental sulfur in 1-octadecene results in these intriguing structures, attributed to a crystal splitting growth mechanism. This mechanism, observed in natural mineral formation, is replicated here to create intricate Bi2S3 nanoforms. [, , , ]

Q6: Can bismuth acetate function as a catalyst?

A6: Yes, bismuth acetate exhibits catalytic activity. It has been successfully employed as a catalyst for the sequential protodeboronation of di- and triborylated indoles. This catalytic activity expands the synthetic toolbox for accessing a variety of borylated indoles, valuable building blocks in organic synthesis. []

Q7: Are there specific advantages to using bismuth acetate in catalytic applications compared to other catalysts?

A7: Indeed, bismuth acetate offers advantages in specific catalytic scenarios. Compared to traditional catalysts, bismuth acetate stands out for its low toxicity and cost-effectiveness. These attributes make it an attractive alternative, particularly in reactions requiring selective protodeboronation, as demonstrated in the synthesis of borylated indoles. []

Q8: How does the stability of bismuth acetate in solution impact its use in material synthesis?

A8: The stability of bismuth acetate solutions is crucial, particularly during the synthesis of complex oxide materials. Studies highlight that the presence of acetate groups in the bismuth acetate precursor can significantly influence the hydrolysis and condensation reactions during the sol-gel process. This, in turn, affects the gel structure of the deposited film and ultimately impacts the crystallization behavior and properties of the final material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.